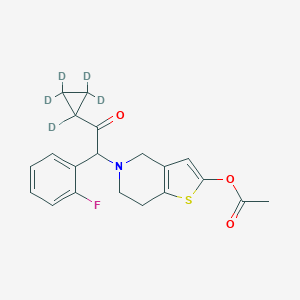![molecular formula C33H62N2O12 B028080 (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one CAS No. 214902-82-6](/img/structure/B28080.png)
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C33H62N2O12 and its molecular weight is 678.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Decladinose Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of bacterial ribosomes . This subunit plays a crucial role in the protein synthesis of bacteria, making it an effective target for antibiotics like Decladinose Roxithromycin .
Mode of Action
The interaction of Decladinose Roxithromycin with its target leads to the inhibition of protein synthesis in bacteria . By binding to the 50S subunit of bacterial ribosomes, it interferes with the translocation of peptides . This disruption in protein synthesis prevents bacterial growth, thereby exerting its antibacterial action .
Biochemical Pathways
By inhibiting this pathway, they prevent the production of essential proteins required for various cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
It is known that the pharmacokinetics of roxithromycin can be influenced by the type of oral dosage forms . For instance, enteric-coated pellets of roxithromycin have been shown to exhibit higher bioavailability than dispersible tablets .
Result of Action
The primary result of Decladinose Roxithromycin’s action is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This results in the effective treatment of infections caused by susceptible bacteria .
Action Environment
The action of Decladinose Roxithromycin can be influenced by environmental factors such as pH. For instance, roxithromycin has been found to be unstable in an acidic environment, leading to the formation of the essentially non-active decladinose roxithromycin . This suggests that the efficacy and stability of Decladinose Roxithromycin can be affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
Decladinose Roxithromycin interacts with various enzymes, proteins, and other biomolecules. It is classified as an aminoglycoside
Cellular Effects
It is known that the compound is less active than its parent compound, Roxithromycin . It has been reported that the antibacterial activity of Decladinose Roxithromycin is almost zero .
Molecular Mechanism
As an inactive metabolite of Roxithromycin, it is likely that it does not exert significant effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is less active than its parent compound, Roxithromycin .
Properties
CAS No. |
214902-82-6 |
|---|---|
Molecular Formula |
C33H62N2O12 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1 |
InChI Key |
BNZRPTCUAOMSSH-MMXXICNNSA-N |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Synonyms |
(9E)-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin9-[O-[(2-Methoxyethoxy)methyl]oxime]; Decladinoseroxithromycin; (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)


![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)








